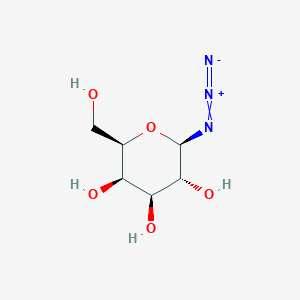

Beta-D-galactopyranosyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407911 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-89-9 | |

| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Beta-D-Galactopyranosyl Azide

Core Identity & Application Framework

Executive Summary

Beta-D-galactopyranosyl azide (CAS: 35899-89-9) is a high-value glycosyl derivative serving as a pivotal "Click-ready" building block in glycobiology and drug discovery.[1] Unlike its alpha-anomer, the beta-anomer is thermodynamically favored in specific enzymatic contexts and is critical for mimicking natural

This guide delineates the stereoselective synthesis, stability profile, and application of

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |

| Common Name | |

| CAS Number | 35899-89-9 |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~148–150 °C (decomposition) |

| Solubility | Soluble in |

| Stereochemistry | Anomeric configuration: Beta ( |

Synthesis Workflows

The synthesis of

Route A: Classical Chemical Synthesis (Neighboring Group Participation)

This method exploits the "neighboring group participation" (NGP) of the C2-acetyl group to ensure

Pathway Diagram:

Figure 1: Stereoselective chemical synthesis pathway utilizing neighboring group participation.

Protocol:

-

Bromination: Treat

-D-galactose pentaacetate with 33% HBr in acetic acid ( -

Azidation (Inversion): Dissolve the crude bromide in DCM/Water biphasic mixture. Add Sodium Azide (

, 5 eq) and Tetrabutylammonium hydrogen sulfate (TBAHS, 1 eq) as a Phase Transfer Catalyst (PTC). Stir vigorously at RT for 4-12h. -

Deprotection: Isolate the protected intermediate (Tetra-O-acetyl-

-D-galactosyl azide). Dissolve in dry MeOH and add catalytic NaOMe (pH 9-10). Stir 1h (Zemplén deacetylation). Neutralize with acidic resin (e.g., Amberlite IR-120

Route B: Chemoenzymatic Synthesis (E461G-

-Galactosidase)

For applications requiring 100% anomeric purity without chromatographic separation of isomers.

Protocol:

-

Reagents: o-Nitrophenyl-

-D-galactopyranoside (donor), Sodium Azide ( -

Reaction: Incubate donor (10 mM) and

(100 mM) in phosphate buffer (pH 7.5) with the enzyme.[2][3] -

Mechanism: The E461G mutant lacks nucleophilic activity to hydrolyze the product, trapping the azide in the

-configuration. -

Yield: Typically >90% quantitative conversion.

Functional Applications: Click Chemistry

The primary utility of

CuAAC Reaction Mechanism

The reaction forms a 1,4-disubstituted 1,2,3-triazole linkage, mimicking the geometry of a natural amide bond but with superior metabolic stability.

Figure 2: Catalytic cycle of the CuAAC reaction for galactosyl azide conjugation.

Standard Click Protocol (Bioconjugation)

-

Preparation: Dissolve

-D-galactopyranosyl azide (1 eq) and the Alkyne-functionalized target (1 eq) in -

Catalyst Generation: Add

(5 mol%) and Sodium Ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ. -

Incubation: Stir at RT for 1–12 hours. Monitor by TLC (disappearance of azide) or LC-MS.

-

Purification: Remove copper via chelation resin (e.g., Chelex 100) or EDTA wash.

Safety & Stability (E-E-A-T)

Working with organic azides requires adherence to safety ratios to prevent explosive decomposition.

The "Rule of Six" Analysis:

-

Formula:

-

Carbon Count (

): 6 -

Azide Groups (

): 1 -

Ratio:

. -

Verdict: Stable. The compound satisfies the safety rule (

per azide). It can be stored safely at -20°C.[5][6]-

Caution: Avoid using metal spatulas with free azide salts (forms heavy metal azides).

-

Disposal: Quench unreacted azide waste with dilute bleach or acidic nitrite solution before disposal.

-

References

-

LookChem. this compound Product Data (CAS 35899-89-9). [Link]

-

Macdonald, J. M., et al. this compound: its one-step quantitative synthesis using E461G-beta-galactosidase.[2] PubMed, 2002. [Link]

-

Oberg, C. T., et al. Synthesis of 3-azido-3-deoxy-beta-D-galactopyranosides.[7] Carbohydrate Research, 2009. [Link]

-

University of Pittsburgh. Safe Handling of Azides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound: its one-step quantitative synthesis using E461G-beta-galactosidase (Escherichia coli) and a demonstration of its potential as a reagent for molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. lookchem.com [lookchem.com]

- 6. 1-Azido-1-deoxy-b- D -galactopyranoside 97 35899-89-9 [sigmaaldrich.com]

- 7. Synthesis of 3-azido-3-deoxy-beta-D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of Bioorthogonal Click Chemistry with Azides: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of azide-based bioorthogonal chemistry, focusing on the mechanistic distinctions, kinetic profiles, and experimental applications of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Designed for drug discovery scientists and chemical biologists, this document moves beyond basic definitions to explore the causality behind ligand selection (e.g., BTTAA vs. THPTA), the thermodynamics of ring strain in cyclooctynes, and optimized workflows for metabolic labeling.

Mechanistic Deep Dive: The Azide as a Bioorthogonal Handle[1]

The azide group (

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism: Unlike the thermal Huisgen cycloaddition, which requires high temperatures and yields a mixture of regioisomers, CuAAC proceeds at ambient temperatures to exclusively form the 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by Cu(I), which coordinates with the terminal alkyne to lower the activation energy barrier.

The Dinuclear Catalytic Cycle: Recent kinetic studies suggest a dinuclear copper mechanism is the most operative pathway. The cycle involves:

- -Coordination: Cu(I) coordinates to the alkyne.

-

Deprotonation: Formation of a copper-acetylide intermediate (rate-limiting step in some conditions).[1]

-

Chelation: A second Cu(I) atom coordinates, forming a dinuclear complex.

-

Cyclization: The azide coordinates to the copper center, followed by ring closure.

Ligand Engineering (The "Copper Problem"): Free Cu(I) is cytotoxic due to the generation of Reactive Oxygen Species (ROS) and oxidation of histidine residues. Ligands are essential to stabilize Cu(I) and prevent disproportionation into inactive Cu(0) and Cu(II).

-

TBTA: First generation. Poor water solubility; toxic to live cells.

-

THPTA: Water-soluble.[1] Protects proteins from oxidation but slower kinetics.

-

BTTAA: Third generation. Superior choice for live-cell labeling. It forms a more active catalytic complex than THPTA and significantly reduces copper loading requirements.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Mechanism: SPAAC eliminates the need for a metal catalyst by utilizing the potential energy stored in the bond angle deformation of cyclooctynes (~18 kcal/mol of ring strain). The reaction proceeds via a concerted, asynchronous transition state to form a stable triazole.

Reagent Classes:

-

First Gen (OCT): Slow kinetics (

). -

Benzo-fused (DBCO/ADIBO): High reactivity (

) due to increased ring strain from the fused benzene rings. Note: High lipophilicity can cause non-specific binding to serum albumin. -

Bicyclo-nonynes (BCN): Balanced profile. Moderate reactivity (

) but higher hydrophilicity than DBCO, leading to lower background in cytosolic labeling.

Strategic Selection: CuAAC vs. SPAAC[3]

| Feature | CuAAC (Catalyzed) | SPAAC (Strain-Promoted) |

| Reaction Rate ( | ||

| Catalyst | Cu(I) (Requires Ligand) | None (Ring Strain) |

| Biocompatibility | Low (Toxicity risks without optimization) | High (Ideal for live cells/animals) |

| Steric Bulk | Minimal (Terminal alkyne is small) | High (Cyclooctynes are bulky) |

| Primary Use Case | Fixed cells, lysates, DNA sequencing, ADCs (in vitro) | Live cell imaging, in vivo metabolic labeling |

Experimental Protocol: Metabolic Labeling of Glycans

This protocol describes the incorporation of azido-sugars into cellular glycans followed by detection via SPAAC. This system is self-validating: if metabolic incorporation fails, no fluorescence is observed.

Phase 1: Metabolic Incorporation

Materials:

-

Cells (e.g., HeLa, CHO)

-

Tetraacetylated N-Azidoacetylmannosamine (

) (Stock: 10 mM in DMSO)

Steps:

-

Seed Cells: Plate cells to reach 70% confluency.

-

Pulse: Replace media with fresh media containing 50 µM

.-

Scientific Insight: The acetyl groups permit passive diffusion across the cell membrane. Intracellular esterases cleave them, trapping the sugar for the biosynthetic pathway (Sialic acid biosynthesis).

-

-

Incubation: Incubate for 48-72 hours .

-

Note: Shorter times result in insufficient surface density for robust detection.

-

Phase 2: Labeling and Detection (SPAAC)

Materials:

-

DBCO-Fluorophore (e.g., DBCO-Cy5)

-

Labeling Buffer (PBS + 1% BSA to reduce non-specific binding)

Steps:

-

Wash: Rinse cells 2x with warm PBS to remove excess unincorporated sugar.

-

Quench (Optional but Recommended): If high background is observed, pre-block with 1% BSA for 15 min.

-

Reaction: Add 10-50 µM DBCO-Cy5 in Labeling Buffer.

-

Incubate: 30-60 minutes at 37°C or RT.

-

Caution: Avoid prolonged incubation (>2 hours) with hydrophobic cyclooctynes (DBCO) as they internalize into lipid membranes, increasing background noise.

-

-

Wash: Rinse 3x with PBS.

-

Analysis: Proceed to Flow Cytometry or Confocal Microscopy.

Troubleshooting & Optimization

Reducing Background in CuAAC

If using CuAAC for fixed cells, background fluorescence often arises from non-specific dye adsorption or copper-induced oxidation.

-

Solution: Use BTTAA instead of TBTA. Maintain a Ligand:Cu ratio of at least 5:1 .[4]

-

Protocol Adjustment: Include a "scavenger" wash (e.g., 10 mM EDTA) post-reaction to strip bound copper ions before imaging.

Optimizing Signal-to-Noise in SPAAC

Hydrophobic cyclooctynes (DBCO) can stick to albumin in serum or lipid membranes.

-

Solution: Perform labeling in serum-free media or PBS.[3]

-

Alternative: Switch to BCN-PEG4-Dye . The PEG linker increases water solubility, reducing hydrophobic aggregation.

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[5] Journal of the American Chemical Society.[6] Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

-

Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. Link (Introduction of BTTAA ligand).

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

Sources

- 1. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]

- 3. jenabioscience.com [jenabioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Discovering the Applications of Beta-D-Galactopyranosyl Azide in Glycobiology

Executive Summary

Beta-D-galactopyranosyl azide (1-azido-β-D-galactose) has emerged as a high-utility "chimeric" reagent in modern glycobiology. It bridges the gap between classical carbohydrate chemistry and modern chemical biology by combining the structural integrity of a native sugar with the bioorthogonal reactivity of the azide group. Unlike its metabolic precursor counterparts (e.g., N-azidoacetylgalactosamine, GalNAz), which are processed intracellularly, this compound serves primarily as a direct, pre-functionalized building block. Its applications span from glycosynthase-mediated oligosaccharide synthesis —where it acts as a stable donor mimic—to the rapid construction of neoglycoconjugates via click chemistry. This guide dissects the mechanistic basis of these applications, providing actionable protocols for researchers.

Molecular Profile & Chemical Foundation

Structural Integrity

The molecule consists of a D-galactose core with an azide (-N₃) group at the anomeric (C1) position in the beta configuration. This specific stereochemistry is critical.

-

Stability: Unlike glycosyl halides (bromides/chlorides), which are prone to rapid hydrolysis in aqueous buffers, glycosyl azides are remarkably stable in water at neutral pH. This hydrolytic stability allows them to be used in unprotected forms in biological media.

-

Reactivity: The anomeric azide is a "latent" leaving group. It is inert to most biological nucleophiles (amines, thiols) but can be activated specifically by:

-

Transition metals: Cu(I) for cycloaddition (Click chemistry).

-

Strained alkynes: For copper-free ligation.

-

Specific Enzymes: Mutant glycosidases (glycosynthases) that recognize the azide as a leaving group.

-

The "Bioorthogonal" Advantage

In the context of glycoconjugate synthesis, this compound eliminates the need for the tedious protection-deprotection steps typical of Koenigs-Knorr reactions. It allows for "plug-and-play" attachment of galactose residues to proteins, lipids, or synthetic scaffolds.

Application A: Precision Oligosaccharide Synthesis (Glycosynthases)

One of the most sophisticated applications of this compound is its role as a donor substrate for glycosynthases .

The Mechanism: Azide as a Fluoride Alternative

Glycosynthases are mutant glycosidases (hydrolytic enzymes) where the catalytic nucleophile (usually Asp or Glu) is mutated to a non-nucleophilic residue (Gly, Ala, or Ser). This mutation abolishes hydrolytic activity. However, if a glycosyl donor with a good leaving group (mimicking the transition state or intermediate) is provided, the enzyme can catalyze the transfer of the sugar to an acceptor alcohol (transglycosylation) without hydrolyzing the product.

While glycosyl fluorides are the traditional donors, glycosyl azides have gained prominence, particularly for specific enzyme families like GH29 (α-L-fucosidases) and GH36/GH31 (α-galactosidases) .

-

Case Study (GH29/GH36): An alpha-galactosynthase (derived from an alpha-galactosidase) typically requires a donor with the opposite anomeric configuration to the natural substrate to effect a single-step inversion mechanism.

-

The Reaction:

-

Advantage: The azide anion is a stable, non-interacting leaving group, and the beta-azide donor is often easier to synthesize and store than the corresponding unstable alpha-fluoride.

Visualization: Glycosynthase Pathway

The following diagram illustrates the conversion of Beta-Gal-N3 into an alpha-linked product using an inverting glycosynthase strategy.

Caption: Schematic of an inverting glycosynthase reaction where Beta-Gal-N3 acts as a donor to form an alpha-glycosidic linkage.

Application B: Construction of Neoglycoconjugates (Click Chemistry)

This compound is the reagent of choice for creating multivalent glycoclusters . The interaction between carbohydrates and lectins (sugar-binding proteins) is often weak (

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the standard protocol for conjugating the galactose moiety to non-living scaffolds (nanoparticles, dendrimers, surfaces).

-

Reaction: Beta-Gal-N3 + Alkyne-R $\xrightarrow{\text{Cu(I)}} $ 1,4-disubstituted triazole-linked Galactose.

-

Benefit: The triazole ring mimics the amide bond electronically and is stable against proteases and glycosidases, ensuring the neoglycoconjugate remains intact during biological assays.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For applications where copper toxicity is a concern (e.g., labeling live cell surfaces or sensitive proteins), Beta-Gal-N3 reacts with cyclooctyne derivatives (e.g., DBCO, BCN).

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

Rationale: Chemical synthesis from peracetylated galactose requires toxic heavy metals or sensitive halides. The enzymatic route is aqueous, single-step, and stereospecific.

Reagents:

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) [Substrate]

-

Sodium Azide (NaN₃) [Nucleophile]

-

E461G-β-Galactosidase (Mutant enzyme from E. coli)

-

Phosphate Buffer (50 mM, pH 7.0)

Workflow:

-

Reaction Mix: Dissolve ONPG (10 mM) and NaN₃ (100 mM - excess drives equilibrium) in phosphate buffer.

-

Initiation: Add E461G-β-Galactosidase (0.5 mg/mL).

-

Incubation: Incubate at 37°C for 4-6 hours. Monitor release of o-nitrophenol (yellow color) at 420 nm.

-

Termination: Heat inactivate the enzyme (95°C for 5 min).

-

Purification:

-

Pass the mixture through a C18 Sep-Pak cartridge to remove o-nitrophenol and unreacted ONPG.

-

The polar Beta-Gal-N3 elutes in the aqueous fraction.

-

Lyophilize to obtain white powder.

-

-

Validation: ESI-MS (Expected [M+Na]+ = 228.06 Da) and NMR (H1 anomeric proton doublet at ~4.6 ppm,

Hz indicating beta-configuration).

Protocol 2: CuAAC Conjugation to an Alkyne-Scaffold

Rationale: This protocol attaches the sugar to a peptide or surface.

Reagents:

-

This compound (10 mM in water)

-

Alkyne-functionalized scaffold (e.g., Propargyl-PEG-Peptide)

-

CuSO₄ (100 mM stock)

-

Sodium Ascorbate (500 mM stock)

-

THPTA Ligand (200 mM stock) - Essential to protect biomolecules from oxidative damage.

Workflow:

-

Mix: Combine Alkyne-Scaffold (1 eq) and Beta-Gal-N3 (2-5 eq) in water/DMSO (depending on scaffold solubility).

-

Catalyst Prep: Premix CuSO₄ and THPTA (1:2 molar ratio) separately, then add to the reaction. Final Cu concentration ~1 mM.

-

Reduction: Add Sodium Ascorbate (final 5 mM).

-

Incubation: Incubate at Room Temperature for 1-2 hours in the dark.

-

Purification:

-

For small molecules: HPLC.

-

For proteins: Dialysis or Size Exclusion Chromatography (PD-10 column) to remove excess sugar and copper.

-

Quantitative Data Summary

| Parameter | Glycosyl Fluoride (Traditional) | This compound (Modern) |

| Aqueous Stability | Low (Hydrolyzes in hours) | High (Stable for weeks) |

| Synthesis Ease | Difficult (requires HF/DAST) | Easy (Chemoenzymatic or Azide displacement) |

| Glycosynthase Donor | Yes (Classic) | Yes (Emerging, esp. for GH29/GH36) |

| Bioorthogonal Handle | No | Yes (Click-ready) |

| Toxicity | Fluoride release | Azide release (Toxic to E. coli upon hydrolysis) |

Visualization: Click Chemistry Workflow

Caption: Step-by-step workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Beta-Gal-N3.

References

-

Macdonald, J. et al. (2003). This compound: its one-step quantitative synthesis using E461G-beta-galactosidase.[1] PubMed.[2] [Link]

-

Cobucci-Ponzano, B. et al. (2011). Novel α-d-galactosynthase from Thermotoga maritima converts β-d-galactopyranosyl azide to α-galacto-oligosaccharides. Glycobiology.[3][4][5][6] [Link]

-

Zhang, X.[3] & Zhang, Y. (2013).[3] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link][3]

Sources

- 1. This compound: its one-step quantitative synthesis using E461G-beta-galactosidase (Escherichia coli) and a demonstration of its potential as a reagent for molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H11N3O5 | CID 16213748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. carlroth.com [carlroth.com]

- 9. interchim.fr [interchim.fr]

- 10. CAS 35899-89-9: b-D-Galactopyranosyl azide | CymitQuimica [cymitquimica.com]

- 11. lookchem.com [lookchem.com]

- 12. Stabilization of β-D-galactosidase in solution containing chitosan-based membrane: Central composite rotatable design - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-D-galactopyranosyl azide for beginners in chemical biology

A Technical Guide for Chemical Biology Applications

Part 1: Executive Summary & Core Directive

The Molecule: Beta-D-galactopyranosyl azide (

The Distinction: Unlike metabolic labeling reagents (e.g., GalNAz) which are incorporated into glycans by cellular machinery,

The Utility:

-

Neoglycoconjugate Synthesis: Rapid creation of defined glycoproteins for vaccine development and lectin arrays.

-

Glycosynthase Substrate: Advanced enzymatic ligation using mutant glycosidases (glycosynthases) to build specific glycosidic bonds.

-

Bioorthogonal Stability: The azide group is chemically inert under physiological conditions until activated.

Part 2: Mechanistic Foundation

1. Stereochemical Stability & The Anomeric Effect

For beginners, the stereochemistry is critical. The

-

Synthesis Logic:

-Gal-N -

Stability: While the anomeric effect generally favors electronegative substituents in the axial (

) position,

2. The "Click" Mechanism (CuAAC)

The primary utility of

-

Reaction:

-Gal-N -

Bio-mimicry: The resulting triazole ring mimics the geometry and electronic properties of a natural amide bond, often maintaining the bioactivity of the galactose unit toward lectins (e.g., Galectin binding).

Part 3: Visualization of Workflows

Diagram 1: Synthesis and Application Workflow

This diagram outlines the path from raw materials to the final neoglycoconjugate.

Caption: Synthesis of

Part 4: Experimental Protocols

Protocol A: Synthesis of

-D-galactopyranosyl azide

Rationale: Commercial sources exist, but in-house synthesis ensures freshness and purity, critical for quantitative click reactions.

-

Activation: Dissolve peracetylated

-D-galactose (1.0 eq) in DCM. Add HBr (33% in AcOH, 4.0 eq) at -

Substitution (The Critical Step):

-

Dissolve the crude bromide in DCM/Water (biphasic system).

-

Add Tetrabutylammonium hydrogen sulfate (TBAHS, 1.0 eq) as a Phase Transfer Catalyst (PTC).

-

Add Sodium Azide (NaN

, 5.0 eq). -

Mechanistic Note: The PTC shuttles the azide anion into the organic phase. The reaction proceeds via S

2, inverting the

-

-

Deacetylation: Treat the protected azide with catalytic NaOMe in dry MeOH (Zemplén conditions) to remove acetyl groups.

-

Purification: Silica gel chromatography (if protected) or size-exclusion (if deprotected).

-

Validation:

H-NMR must show the anomeric proton (

Protocol B: "Click" Conjugation to BSA (Model Protein)

Rationale: This protocol creates a multivalent galactose-displaying protein (Neo-glycoprotein) useful for testing lectin binding.

Reagents:

-

-Gal-N

-

Alkyne-BSA (Bovine Serum Albumin modified with propargyl-NHS ester).

-

CuSO

(10 mM). -

THPTA Ligand (50 mM) - Essential to protect protein from oxidative damage.

-

Sodium Ascorbate (100 mM) - Reductant to maintain Cu(I).

Steps:

-

Mix: In a 1.5 mL tube, combine Alkyne-BSA (1 mg/mL final) and

-Gal-N -

Catalyst Prep: Pre-mix CuSO

and THPTA (1:5 ratio) and incubate for 5 mins. -

Initiate: Add the Cu-THPTA complex to the protein mix (final [Cu] = 0.5 mM). Add Sodium Ascorbate (final 5 mM).

-

Incubate: 1 hour at Room Temperature in the dark.

-

Quench: Add EDTA (10 mM) to chelate copper.

-

Purify: Dialysis against PBS or spin-desalting column to remove unreacted sugar.

Part 5: Data Presentation & Troubleshooting

Table 1: Comparative Click Chemistries for

-Gal-N

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Reagent Partner | Terminal Alkyne (e.g., Propargyl) | Cyclooctyne (e.g., DBCO, BCN) |

| Kinetics ( | ||

| Biocompatibility | Low (Cu toxicity without ligands) | High (No catalyst needed) |

| Steric Bulk | Low (Triazole is small) | High (Cyclooctyne is bulky) |

| Best Use Case | In vitro protein conjugation; Arrays | Live cell surface labeling |

| Relevance to Gal-N | Primary Method (High yield) | Secondary (Sterics may hinder Gal recognition) |

Troubleshooting Guide

-

Problem: NMR shows a mixture of anomers (

and-

Cause: Acidic conditions during workup caused mutarotation via the oxocarbenium ion.

-

Fix: Ensure all solvents are neutralized with triethylamine before evaporation. Store at -20°C.

-

-

Problem: Protein precipitation during Click reaction.

-

Cause: Copper-induced oxidation.

-

Fix: Increase THPTA ligand concentration (maintain 1:5 Cu:Ligand ratio) or switch to aminoguanidine buffer.

-

Part 6: Advanced Application (Glycosynthases)

While "Click" is the standard chemical approach, the biological power of

-

Mechanism: The enzyme cannot hydrolyze glycosidic bonds. However, if provided with

-Gal-N -

Significance: This allows the synthesis of natural oligosaccharides using the azide as a high-energy donor.

Diagram 2: Glycosynthase Mechanism

Caption:

Part 7: References

-

Szpilman, A. M., et al. (2005). "Synthesis of 1-Azido-sugars." Chemical Communications. [Link]

-

Foundational text on the stereoselective synthesis of glycosyl azides.

-

-

Cobucci-Ponzano, B., et al. (2011). "Glycosynthases as tools for the production of glycan analogs." Chemistry – A European Journal. [Link]

-

Describes the use of Beta-glycosyl azides as donors for enzymatic synthesis.

-

-

Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. [Link]

-

The authoritative source for the THPTA-ligand click protocol described in Part 4.

-

-

Dondoni, A., & Marra, A. (2012). "Recent applications of thiol–ene coupling as a click reaction for glycoconjugation." Chemical Society Reviews. [Link]

-

Reviews the utility of glycosyl azides in creating neoglycoconjugates.

-

Precision Chemical Biology: A Technical Guide to Chemical Reporters in Cellular Imaging

Executive Summary

This guide serves as a technical blueprint for implementing chemical reporter strategies in cellular imaging. Unlike genetic encoding (e.g., GFP), which requires transfection and can sterically perturb protein function, chemical reporters utilize bioorthogonal chemistry to label biomolecules with minimal structural interference. This document details the mechanistic principles, selection criteria, and validated protocols for deploying these tools to visualize nascent biological activity with high spatiotemporal resolution.

Part 1: The Mechanistic Foundation

The core of chemical reporter technology is the two-step labeling strategy . This decouples the metabolic incorporation of a tag from the detection step, allowing small, cell-permeable analogs to enter pathways inaccessible to bulky antibodies or fluorescent proteins.

The Bioorthogonal Principle

For a chemical reporter to be valid, it must possess two non-negotiable traits:

-

Inertness: It must not react with native functional groups (amines, thiols, carboxyls) found in the cytosol.

-

Selectivity: It must react rapidly and specifically with its exogenous partner under physiological conditions (pH 7.4, 37°C).

The Workflow Logic

The experimental logic follows a linear causality: Metabolic Hijacking

Figure 1: The Bioorthogonal Workflow. Small molecule analogs hijack biosynthetic machinery before covalent reaction with a detection probe.

Part 2: Strategic Selection of Reporters (The Toolbox)

Choosing the right chemistry is a trade-off between reaction kinetics (

Comparative Kinetics & Applications

The following table synthesizes the three dominant chemistries. Note the inverse relationship between reaction speed and steric bulk.

| Reaction Type | Mechanism | Kinetics ( | Steric Footprint | Primary Application | Limitations |

| CuAAC (Copper-Catalyzed Azide-Alkyne) | Azide + Terminal Alkyne | 10 – 100 | Very Small | DNA (EdU), Nascent Proteins (AHA/OPP) | Toxic: Cu(I) generates ROS; requires fixed cells. |

| SPAAC (Strain-Promoted Azide-Alkyne) | Azide + Cyclooctyne (DBCO) | 0.1 – 1 | Large (Bulky) | Live Cell Glycans, Lipids | Slow: Requires high concentrations; background hydrophobicity. |

| IEDDA (Inverse Electron Demand Diels-Alder) | Tetrazine + TCO | > 1,000 | Medium | Live Cell Pulse-Chase, Low-abundance targets | Stability: TCO can isomerize; Tetrazines can be unstable. |

Expert Insight: For intracellular imaging of nascent proteins or DNA, CuAAC is the gold standard despite its toxicity. The small size of the alkyne/azide handle is critical; bulky cyclooctynes (SPAAC) often fail to penetrate the nucleus or are rejected by ribosomes during translation [1].

Part 3: Validated Experimental Protocol

Protocol: Imaging Nascent Protein Synthesis with L-Azidohomoalanine (AHA)[2]

This protocol utilizes AHA, a methionine surrogate containing an azide moiety.[1][2] It replaces methionine in the translational pool, tagging all newly synthesized proteins.

Target: Mammalian Cells (Adherent) Chemistry: CuAAC (Click Chemistry)[3][4][5][6]

Phase 1: Metabolic Labeling (The Pulse)

-

Depletion: Wash cells 2x with warm PBS. Incubate in Methionine-Free Medium for 30–60 minutes to deplete intracellular methionine reserves.

-

Causality: Failure to deplete native methionine results in competition, drastically lowering the signal-to-noise ratio.

-

-

Pulse: Exchange media with Methionine-Free Medium containing 50 μM AHA (L-Azidohomoalanine).

-

Incubation: Incubate for 1–4 hours at 37°C.

-

Control 1 (Negative): Cells incubated with Methionine only (no AHA).

-

Control 2 (Inhibition): Cells co-incubated with AHA + Cycloheximide (CHX) (50 μg/mL). CHX blocks ribosome translocation; any signal observed here is non-specific background.

-

Phase 2: Fixation and Permeabilization

-

Wash: Rinse 3x with ice-cold PBS to stop metabolic activity and remove unincorporated AHA.

-

Fix: Incubate with 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).

-

Permeabilize: Wash 2x with PBS.[1] Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

-

Critical Step: Permeabilization is required for the fluorophore-alkyne to access intracellular proteins.

-

Phase 3: The Click Reaction

Prepare the reaction cocktail immediately before use. The Cu(I) species is unstable and oxidizes to inactive Cu(II) rapidly.

Reaction Cocktail Composition (Add in order):

-

PBS (Buffer)

-

CuSO₄ (2 mM) - Copper Source

-

Fluorophore-Alkyne (e.g., TAMRA-Alkyne, 5 μM) - Detection Probe

-

THPTA or TBTA Ligand (10 mM) - Protects Cu(I) from oxidation and prevents protein degradation

-

Sodium Ascorbate (20 mM) - Reducing agent (Initiates reaction)

Steps:

-

Add reaction cocktail to cells.[1]

-

Incubate for 30 minutes at RT in the dark .

-

Wash: Rinse 3x with PBS + 0.1% Tween-20 (PBST) to remove unreacted fluorophore.

-

Nuclear Stain: Counterstain with DAPI if required.

Figure 2: Step-by-step AHA labeling protocol including critical validation controls.

Part 4: Troubleshooting & Optimization

Signal-to-Noise Ratio (SNR)

-

Issue: High background fluorescence.

-

Root Cause: Non-specific binding of the hydrophobic fluorophore-alkyne.

-

Solution: Increase washing stringency. Use 5% BSA in the blocking buffer before the click reaction. Ensure the Fluorophore concentration is titrated (usually 1–10 μM is sufficient).

Copper Toxicity & Sample Integrity

-

Issue: Loss of GFP signal (if co-labeling) or degradation of cellular morphology.

-

Root Cause: Cu(I) generates reactive oxygen species (ROS) that can quench GFP and damage proteins.

-

Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand. It is water-soluble and effectively chelates Copper, shielding the cell from ROS while maintaining catalytic efficiency [2]. Alternatively, use "Click-compatible" GFP variants or perform antibody staining after the click reaction.

"Washout" of Soluble Proteins

-

Issue: Weak signal in the cytosol compared to the nucleus.

-

Root Cause: Small, soluble proteins may diffuse out of the cell during permeabilization if not cross-linked sufficiently.

-

Solution: Ensure PFA fixation is robust (4% for 15-20 mins). Avoid using Methanol fixation for AHA labeling, as it can denature proteins and alter the accessibility of the azide group.

References

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]

-

Dieterich, D. C., et al. (2010).[1][2] In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience. [Link]

-

Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences (PNAS). [Link]

Sources

- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chempep.com [chempep.com]

- 5. pharmiweb.com [pharmiweb.com]

- 6. mdpi.com [mdpi.com]

Historical development of azido sugars in metabolic glycoengineering

Executive Summary

Metabolic Glycoengineering (MGE) represents a paradigm shift in glycobiology, moving from passive observation (lectin staining, mass spectrometry) to active interrogation of the glycome. At the heart of this technology lies the azido sugar —a "Trojan horse" substrate that exploits the promiscuity of cellular biosynthetic pathways to install bioorthogonal handles on cell-surface glycans.[1][2]

This guide traces the evolution of azido sugars from a theoretical curiosity to a clinical-grade tool. We will dissect the chemical logic behind their development, the optimization of the "click" chemistries used to detect them, and the critical experimental nuances—such as enzymatic epimerization—that determine the success or failure of a labeling campaign.

Phase 1: The Genesis – Hijacking Biosynthetic Permissivity (Pre-2000)

The foundation of MGE was laid not with azides, but with the discovery of enzymatic promiscuity . In the early 1990s, Werner Reutter’s group demonstrated that the sialic acid biosynthetic pathway was surprisingly tolerant of structural deviations. They showed that N-acyl mannosamines with elongated side chains (e.g., N-propanoyl, N-butanoyl) could be metabolized by cells and incorporated into sialoglycans.[3][4]

However, these early analogs lacked a reactive handle for secondary labeling. The breakthrough came when Carolyn Bertozzi realized that this pathway could be used to install a chemically unique functional group.

The False Start: Ketones

Initially, the Bertozzi group utilized N-levulinoyl mannosamine (ManNLev) , which displayed a ketone group on the cell surface. While successful, the ketone had a fatal flaw: it is not truly bioorthogonal. Ketones and aldehydes exist naturally inside cells (metabolic intermediates), leading to high background noise. Furthermore, the reaction with hydrazide probes required acidic pH (optimum ~pH 5-6), which is incompatible with live-cell physiology.

The Solution: The Azide

The pivot to the azide group (

-

Abiotic: It is virtually absent in biological systems (unlike ketones or thiols).

-

Small: It minimally perturbs the structure of the sugar, ensuring enzymes (kinases, transferases) still recognize the substrate.

-

Chemically Inert: It does not react with water, amines, or other biological nucleophiles/electrophiles under physiological conditions.

Phase 2: The Click Revolution (2000–2010)

Once the azide was installed (e.g., via Ac

The Staudinger Ligation (2000)

Mechanism: The azide reacts with a phosphine (typically a triarylphosphine) to form an aza-ylide intermediate, which rearranges to form a stable amide bond.[5]

-

Pros: Completely bioorthogonal; no catalyst required; works in living animals.

-

Cons: Slow kinetics (

); phosphines are prone to oxidation in air/metabolic environments, reducing shelf-life and efficacy.

CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition (2002)

Mechanism: Sharpless and Meldal independently discovered that Copper(I) catalyzes the reaction between an azide and a terminal alkyne.

-

Pros: Extremely fast kinetics (

); high specificity. -

Cons: Cytotoxicity. Cu(I) generates reactive oxygen species (ROS) that damage DNA and proteins. This limits CuAAC primarily to fixed cells or lysates.

SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition (2004)

Mechanism: To eliminate copper, the alkyne was embedded in a strained ring (e.g., cyclooctyne). The release of ring strain (approx. 18 kcal/mol) drives the reaction.

-

Pros: Copper-free; biocompatible; fast enough for live-cell imaging.

-

Cons: The cyclooctyne probes are bulky and hydrophobic, which can cause non-specific binding to membranes.

Phase 3: Technical Deep Dive – The Azido Sugar Portfolio

Not all azido sugars behave the same.[1][6] The choice of sugar determines which part of the glycome you interrogate.

The "Big Three" Azido Sugars

| Azido Sugar | Precursor For | Target Glycans | Key Enzyme Bottleneck |

| Ac | Sialic Acid (SiaNAz) | Sialoglycans (N-linked, O-linked, Gangliosides) | GNE (UDP-GlcNAc 2-epimerase) / ManNAc Kinase |

| Ac | GalNAz | Mucin-type O-glycans | GALE (UDP-galactose 4-epimerase) |

| Ac | GlcNAz | O-GlcNAc (intracellular), N-glycans | OGT (O-GlcNAc Transferase) |

The Epimerization Trap (Critical Insight)

A common failure mode in MGE experiments is the GALE-mediated scrambling of GalNAz and GlcNAz.

-

The Problem: The enzyme UDP-galactose 4-epimerase (GALE) interconverts UDP-GalNAz and UDP-GlcNAz.

-

The Consequence: If you feed cells Ac

GalNAz hoping to label mucin O-glycans, GALE may convert a significant portion to UDP-GlcNAz, which then labels nuclear proteins (O-GlcNAc). This leads to "off-target" signal in the nucleus. -

The Fix: Use GALE-deficient cell lines or newer 4-fluorinated analogs (e.g., 4-F-GalNAz) which cannot be epimerized.

Visualization: The MGE Workflow & Pathway

The following diagram illustrates the metabolic journey of a peracetylated azido sugar (ManNAz) from entry to surface display.

Caption: The metabolic trajectory of Ac4ManNAz.[7] Peracetylation ensures membrane permeability. Once intracellular, non-specific esterases remove acetyl groups, allowing the sugar to enter the sialic acid biosynthetic pathway (ManNAc → ManNAc-6-P → Sia → CMP-Sia), culminating in surface display.

Experimental Protocol: Live Cell Labeling

Objective: Label cell-surface sialoglycans using Ac

Reagents

-

Ac

ManNAz Stock: 10 mM in DMSO (anhydrous). -

DBCO-Cy5: 1 mM in DMSO.

-

Labeling Media: Opti-MEM (serum-free) to reduce background from serum glycoproteins.

Step-by-Step Workflow

-

Seeding: Plate cells (e.g., HeLa, Jurkat) to reach 70% confluency.

-

Metabolic Incorporation (The "Pulse"):

-

Dilute Ac

ManNAz stock to 50 µM in complete culture media. -

Control: Treat a separate well with DMSO vehicle only.

-

Incubate cells for 48–72 hours .

-

Note: 50 µM is the "Goldilocks" concentration—high enough for signal, low enough to avoid toxicity or metabolic feedback inhibition.

-

-

Washing:

-

Aspirate media and wash cells 2x with warm PBS + 1% FBS.

-

Why FBS? Albumin acts as a scavenger to remove excess sticky acetylated sugars from the plasticware.

-

-

Labeling (The "Click"):

-

Prepare 20 µM DBCO-Cy5 in warm Opti-MEM.

-

Add to cells and incubate for 30–60 minutes at 37°C.

-

Critical: Do not exceed 1 hour. Longer incubations increase endocytosis of the dye, leading to punctate intracellular background.

-

-

Termination:

-

Wash cells 3x with ice-cold PBS.

-

Fix with 4% Paraformaldehyde (PFA) for 15 mins if imaging is not immediate.

-

-

Analysis: Proceed to Flow Cytometry or Confocal Microscopy.

Comparative Analysis of Ligation Chemistries

| Feature | Staudinger Ligation | CuAAC (Click) | SPAAC (Copper-Free) |

| Reagents | Azide + Phosphine | Azide + Alkyne + Cu(I) | Azide + Cyclooctyne (DBCO/BCN) |

| Kinetics ( | Slow (~0.002 M | Fast (>10 M | Moderate (0.1 - 1.0 M |

| Biocompatibility | High (Live Cell Compatible) | Low (Toxic ROS generation) | High (Live Cell Compatible) |

| Background | Phosphine oxidation | Low | Hydrophobic binding of probe |

| Best Use Case | Animal studies (low tox) | Proteomics (lysates) | Live Cell Imaging |

References

-

Mahal, L. K., Yarema, K. J., & Bertozzi, C. R. (1997).[8] Engineering chemical reactivity on cell surfaces through oligosaccharide biosynthesis.[4][8][9][10] Science, 276(5315), 1125–1128.[4] Link[4]

-

Saxon, E., & Bertozzi, C. R. (2000).[8][11] Cell surface engineering by a modified Staudinger reaction.[4][8] Science, 287(5460), 2007–2010.[4] Link

-

Keppler, O. T., et al. (1995).[11] Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses. Journal of Biological Chemistry, 270(3), 1308–1314. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[2] Journal of the American Chemical Society, 126(46), 15046–15047. Link

-

Dube, D. H., & Bertozzi, C. R. (2003).[9] Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology, 7(5), 616–625.[9] Link

-

Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked beta-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141–3146. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]

- 4. Metabolic Oligosaccharide Engineering: Implications for Selectin-Mediated Adhesion and Leukocyte Extravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 6. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic oligosaccharide engineering as a tool for glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering chemical reactivity on cell surfaces through oligosaccharide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

Methodological & Application

Application Note: Metabolic Labeling of Glycans using Azido-Galactose Analogs

This Application Note is structured to address the likely intent of using azido-galactose derivatives for metabolic labeling in drug development, while rigorously correcting the nomenclature regarding "Beta-D-galactopyranosyl azide" to ensure experimental success.

Abstract

This guide details the protocol for the metabolic incorporation of azido-functionalized galactose analogs into the glycocalyx of live mammalian cells. While the term "this compound" (1-azido-galactose) is often used in chemical synthesis, Metabolic Oligosaccharide Engineering (MOE) requires the use of Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) or Tetraacetylated 6-Azido-L-galactose . This protocol focuses on Ac4GalNAz , the industry standard for labeling mucin-type O-linked glycans and intracellular O-GlcNAc modifications in drug development and target discovery.

Reagent Disambiguation & Selection (Critical)

Before proceeding, researchers must verify their reagent to prevent experimental failure.

| Compound Name | Structure / CAS | Application | Suitability for Live Cells |

| This compound | Azide at C1 (Anomeric) CAS: 13992-26-2 | Chemical intermediate; Substrate for in vitro glycosynthases. | NO. Cannot be metabolized into UDP-sugar donors. |

| Ac4GalNAz (Recommended) | N-azidoacetyl at C2; Acetylated CAS: 654627-47-5 | Metabolic Labeling. Enters salvage pathway to label GalNAc residues. | YES. Gold standard for O-glycans. |

| 6-Azido-Gal | Azide at C6 | Metabolic Labeling (less common). | YES. Labels Gal residues. |

Note: This protocol uses Ac4GalNAz due to its high incorporation efficiency and relevance in oncology and immunology research.

Mechanism of Action

The method relies on the cellular salvage pathway. The peracetylated analog (Ac4GalNAz) passively diffuses across the plasma membrane. Intracellular esterases remove the acetyl groups, releasing GalNAz. This is phosphorylated by Galactokinase (GALK) and converted to UDP-GalNAz by UDP-Galactose Pyrophosphorylase (AGX1). Golgi-resident glycosyltransferases then incorporate UDP-GalNAz into nascent glycoproteins, which are trafficked to the cell surface.

Pathway Visualization

Caption: Metabolic route of Ac4GalNAz from entry to surface expression and click-labeling.

Materials & Preparation

Reagents

-

Ac4GalNAz: 5 mg (Store at -20°C, desicated).

-

DMSO: Anhydrous, cell-culture grade.

-

Labeling Reagent: DBCO-Fluorophore (e.g., DBCO-Cy5) for Copper-free click, or Alkyne-Fluorophore + CuSO4/THPTA for CuAAC.

-

Base Media: DMEM or RPMI (low glucose recommended to reduce competition, though not strictly required).

Stock Solution Preparation

-

Dissolve Ac4GalNAz in anhydrous DMSO to a concentration of 10 mM .

-

Calculation: MW of Ac4GalNAz ≈ 430.4 g/mol . Dissolve 1 mg in ~232 µL DMSO.

-

-

Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Store at -20°C for up to 6 months.

Experimental Protocol

Phase 1: Metabolic Labeling

Objective: Incorporate the azide handle into cellular glycans.

-

Seeding: Seed cells (e.g., HeLa, CHO, Jurkat) into 6-well plates or imaging dishes.

-

Target: Achieve 50-60% confluency at the time of treatment.

-

-

Treatment:

-

Dilute the 10 mM Ac4GalNAz stock into fresh culture media to a final concentration of 20–50 µM .

-

Control: Prepare a vehicle control well (DMSO only, <0.5% v/v).

-

-

Incubation: Incubate cells at 37°C, 5% CO2 for 24 to 72 hours .

-

24h: Sufficient for rapid turnover proteins.

-

48-72h: Optimal for maximal saturation of mucins and stable surface glycoproteins.

-

Phase 2: Click Chemistry Labeling

Method Selection:

-

SPAAC (Copper-Free): Recommended for live cells to avoid copper toxicity. Uses DBCO or BCN probes.[1]

-

CuAAC (Copper-Catalyzed): Recommended for fixed cells only. Higher sensitivity but cytotoxic.

Protocol A: Live Cell Labeling (SPAAC)

-

Wash: Remove media and wash cells 2x with warm PBS + 1% FBS.

-

Stain: Prepare 20–50 µM DBCO-Fluorophore in warm media or PBS + 1% FBS.

-

Incubate: Add to cells and incubate for 30–60 minutes at 37°C (or 4°C to arrest trafficking).

-

Wash: Wash cells 3x with warm PBS to remove excess probe.

-

Fixation (Optional): Fix with 4% Paraformaldehyde (PFA) for 15 min if downstream imaging requires it.

-

Analysis: Proceed to Flow Cytometry or Confocal Microscopy.

Protocol B: Fixed Cell Labeling (CuAAC)

-

Fixation: Wash cells with PBS, then fix with 4% PFA for 15 min.

-

Permeabilization: Wash 2x with PBS, then treat with 0.25% Triton X-100 for 10 min.

-

Reaction Cocktail: Prepare in PBS:

-

Alkyne-Fluorophore (10 µM)

-

CuSO4 (1 mM)

-

THPTA Ligand (5 mM) – Premix Cu and Ligand before adding!

-

Sodium Ascorbate (10 mM) – Add last.

-

-

Stain: Add cocktail to cells. Incubate 30 min at Room Temp in the dark.

-

Wash: Wash 3x with PBS.

Data Analysis & Expected Results

Flow Cytometry[2][3]

-

Gating: Gate on live singlets.

-

Readout: Measure Median Fluorescence Intensity (MFI).

-

Validation: The Ac4GalNAz-treated population should show a 10-100 fold shift in MFI compared to the DMSO control.

Fluorescence Microscopy[4][5]

-

Localization: Signal should be predominantly localized to the plasma membrane (halo effect) and the Golgi apparatus (perinuclear punctae).

-

Specificity Check: Co-incubation with high concentrations of natural GalNAc (2-5 mM) should compete out the signal, reducing fluorescence.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Signal | Low incorporation efficiency. | Increase incubation time to 72h. Ensure stock Ac4GalNAz is not degraded (hydrolyzed). |

| High Background | Non-specific probe binding. | Reduce probe concentration (try 10 µM). Increase washing steps. Use BSA/FBS in wash buffer. |

| Cell Toxicity | Copper toxicity (CuAAC).[2] | Switch to SPAAC (Copper-free). If using SPAAC, ensure DMSO <0.5%. |

| Intracellular Signal Only | Probe not cell permeable. | Most DBCO probes are permeable. If surface-only labeling is desired, perform labeling at 4°C on live cells. |

References

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent detection by Staudinger ligation. Nature Protocols, 2(11), 2930–2944. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

-

Dube, D. H., & Bertozzi, C. R. (2005). Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology, 9(6), 616–624. Link

-

Jena Bioscience. (n.d.). User Guide: Metabolic Labeling with Azides. Retrieved from

Sources

Metabolic labeling of live cells with Beta-D-galactopyranosyl azide

This Application Note is structured to guide researchers through the metabolic labeling of live cells using azido-modified galactose analogs, specifically focusing on Tetraacetylated N-azidoacetyl-D-galactosamine (Ac₄GalNAz) .

Scientific Note on Nomenclature: The term "Beta-D-galactopyranosyl azide" chemically refers to a galactose molecule with an azide group at the anomeric (C1) position. However, anomeric azides are typically used as donors for in vitro chemoenzymatic reactions (e.g., with glycosynthases) and are not suitable for metabolic labeling because they cannot enter the salvage pathway (which requires a free hydroxyl at C1 for phosphorylation). For metabolic labeling of live cells, the standard reagent is Ac₄GalNAz (modified at the C2 position) or occasionally 6-Azido-Gal (modified at C6). This guide focuses on Ac₄GalNAz , the industry standard for profiling mucin-type O-glycans and O-GlcNAc modifications in drug development and glycobiology.

Application Note & Protocol Guide

Introduction & Mechanism of Action

Metabolic Oligosaccharide Engineering (MOE) is a powerful chemical biology technique that hijacks the cell's biosynthetic machinery to incorporate non-natural, azido-functionalized sugars into cellular glycans. This approach allows for the visualization and isolation of glycoproteins in live cells without genetic manipulation.

The Hexosamine Salvage Pathway

The core principle relies on the cell's promiscuous salvage pathway. When cells are treated with peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz ), the molecule passively diffuses across the plasma membrane due to its hydrophobic acetyl groups.

-

Entry & Deacetylation: Intracellular carboxylesterases remove the acetyl groups, releasing free GalNAz.

-

Activation: GalNAz is phosphorylated by GalNAc kinase (GALK1/GK2) to form GalNAz-1-phosphate.

-

Nucleotide Charging: UDP-GalNAc pyrophosphorylase converts it to the high-energy donor UDP-GalNAz .

-

Epimerization (Critical Step): UDP-Galactose 4-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz.[1][2] Consequently, GalNAz labeling often tags both O-linked mucin-type glycans (via GalNAz) and O-GlcNAc/N-glycans (via GlcNAz conversion).

-

Incorporation: Glycosyltransferases in the Golgi apparatus transfer the azido-sugar onto nascent proteins, which are then trafficked to the cell surface.

Bioorthogonal "Click" Chemistry

Once displayed on the cell surface, the azide handle (

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Fast, but copper is cytotoxic; used primarily for fixed cells or lysates.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free, biocompatible; ideal for live cell imaging using cyclooctyne reagents (e.g., DBCO, BCN).

Pathway Diagram

Caption: Figure 1: The metabolic trajectory of Ac₄GalNAz from passive entry to cell surface display and bioorthogonal labeling.[3]

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| Ac₄GalNAz | >95% Purity, lyophilized | Metabolic Labeling Reagent |

| DMSO | Anhydrous, cell-culture grade | Solvent for Ac₄GalNAz stock |

| DBCO-Fluorophore | e.g., DBCO-Cy5, DBCO-488 | Live Cell Detection (SPAAC) |

| Biotin-Alkyne | Picolyl-Azide or Biotin-PEG4-Alkyne | Enrichment/Western Blot (CuAAC) |

| Hoechst 33342 | Nuclear Stain | Counterstaining for microscopy |

Buffer Recipes

-

Labeling Media: Complete culture media (e.g., DMEM + 10% FBS). Note: Avoid high concentrations of Gal/GalNAc in media if possible to reduce competition, though standard DMEM is usually acceptable.

-

FACS Buffer: PBS + 2% FBS + 1 mM EDTA.

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

Experimental Protocols

Protocol A: Metabolic Labeling of Live Cells

Time Required: 24–72 Hours

Scientific Rationale: The incubation time depends on the turnover rate of the target glycoproteins. Mucin-type O-glycans turnover rapidly, but sufficient surface density for imaging typically requires 24–48 hours.

-

Preparation of Stock Solution:

-

Dissolve Ac₄GalNAz in anhydrous DMSO to a concentration of 10 mM or 50 mM .

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells (e.g., HeLa, CHO, Jurkat) in appropriate vessels (6-well plate or confocal dish).

-

Allow cells to adhere and reach ~50% confluency.

-

-

Labeling:

-

Dilute the Ac₄GalNAz stock into fresh, warm culture media to a final concentration of 10–50 µM .

-

Optimization: 50 µM is standard. Do not exceed 100 µM to avoid metabolic toxicity or inhibition of natural glycosylation.

-

Negative Control: Treat a separate well with DMSO vehicle only (same volume).

-

-

Incubation:

-

Incubate cells at 37°C / 5% CO₂ for 24 to 72 hours .

-

Tip: For rapidly dividing cells, 24 hours is often sufficient.

-

Protocol B: Copper-Free Click Chemistry (SPAAC) for Live Imaging

Time Required: 1 Hour

Scientific Rationale: SPAAC utilizes ring-strain (e.g., DBCO) to react with azides without toxic copper catalysts, preserving cell viability and membrane integrity.

-

Wash:

-

Remove labeling media.

-

Wash cells 2x with warm PBS or media to remove excess unincorporated Ac₄GalNAz.

-

-

Staining:

-

Prepare 20–50 µM DBCO-Fluorophore in warm media or PBS + 1% BSA.

-

Add to cells and incubate for 30–60 minutes at 37°C.

-

Note: Keep in the dark to prevent photobleaching.

-

-

Counterstaining (Optional):

-

Add Hoechst 33342 (1 µg/mL) during the last 10 minutes of incubation.

-

-

Final Wash:

-

Wash cells 3x with warm media/PBS to remove excess dye.

-

Crucial: DBCO is hydrophobic and can stick to membranes. Extensive washing is vital to reduce background.

-

-

Analysis:

-

Proceed immediately to live-cell confocal microscopy or Flow Cytometry.

-

Protocol C: Copper-Catalyzed Click Chemistry (CuAAC) for Flow Cytometry/Lysates

Time Required: 2 Hours (Fixed Cells)

Scientific Rationale: CuAAC is faster and uses smaller, less hydrophobic alkyne probes, often resulting in higher resolution and lower background, but it requires cell fixation due to copper toxicity.

-

Harvest & Fix:

-

Harvest cells (trypsinize if adherent).

-

Wash 2x with PBS.

-

Fix with 4% PFA for 15 min at RT. Wash 2x with PBS.

-

-

Click Reaction Cocktail: Prepare the following mix (add in order):

-

PBS (buffer)

-

Cell suspension

-

Alkyne-Fluorophore (10–20 µM)

-

CuSO₄ (1 mM) premixed with THPTA Ligand (5 mM) (Pre-complexing protects proteins from oxidation).

-

Sodium Ascorbate (5 mM) (Freshly prepared; initiates reaction).

-

-

Incubation:

-

Incubate for 30 minutes at RT in the dark.

-

-

Wash:

-

Centrifuge and wash cells 3x with FACS Buffer (PBS + EDTA + FBS).

-

-

Analysis:

Data Analysis & Troubleshooting

Expected Results (Table)

| Experiment | Control (DMSO) | Ac₄GalNAz Treated | Interpretation |

| Fluorescence Microscopy | No/Low Signal | Membrane/Golgi Staining | Successful incorporation into surface/secretory glycoproteins. |

| Flow Cytometry | Low MFI (Background) | High MFI (10-100x Shift) | Quantitative measure of global glycosylation flux. |

| Western Blot | No Bands | Smear / Specific Bands | "Smear" indicates broad proteome labeling; distinct bands indicate dominant glycoproteins. |

Troubleshooting Guide

-

Problem: High Background Signal.

-

Cause: Hydrophobic DBCO dye sticking to membranes or plastic.

-

Solution: Use lower dye concentration (5–10 µM). Increase washing steps. Switch to CuAAC (on fixed cells) which uses less hydrophobic probes.

-

-

Problem: Low Signal Intensity.

-

Cause: Low metabolic uptake or rapid turnover.

-

Solution: Increase incubation time (up to 72h). Increase Ac₄GalNAz concentration (max 100 µM). Ensure cells are actively dividing/metabolizing.

-

-

Problem: Cytotoxicity.

-

Cause: DMSO toxicity or interference with natural glycosylation.

-

Solution: Keep DMSO < 0.1%. Reduce Ac₄GalNAz concentration to 10-25 µM.

-

Workflow Diagram

Caption: Figure 2: Decision matrix for selecting between Live Cell (SPAAC) and Fixed Cell (CuAAC) detection workflows.

References

-

Dube, D. H., & Bertozzi, C. R. (2003). Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology, 7(5), 616-625. Link

-

Hang, H. C., Yu, C., Kato, D. L., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846-14851. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Link

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization techniques.[2][4][5] Nature Protocols, 2(11), 2930-2944. Link

-

Späte, A. K., et al. (2014). Rapid labeling of metabolically engineered cell surface glycoconjugates with a carbamate-linked cyclopropene reporter. Bioconjugate Chemistry, 25(1), 147-154. Link

Sources

How to label cell surface glycans using Beta-D-galactopyranosyl azide

Application Note: Precision Labeling of Cell Surface Glycans via Azido-Galactose Analogs

Part 1: Executive Summary & Technical Distinction

Objective: To profile cell surface mucin-type O-linked glycans and N-linked glycans using bioorthogonal "Click" chemistry.

Critical Technical Clarification (The "Expert" Insight): You inquired specifically about Beta-D-galactopyranosyl azide (CAS 13992-26-2). As a Senior Scientist, I must clarify a crucial distinction to ensure your experimental success:

-

This compound (1-Azido-Gal): This molecule carries the azide at the anomeric (C1) position.[1] It is primarily used as a donor for glycosynthases (in vitro enzymatic synthesis) or as a stable intermediate.[1] It is generally unsuitable for direct metabolic labeling of live cells because the C1-azide blocks the anomeric center required for activation into a nucleotide sugar (UDP-Gal) by cellular kinases.[1]

-

Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz): This is the industry-standard reagent for metabolic labeling.[1] The azide is on the N-acetyl side chain (C2), leaving the anomeric center free for metabolic activation and incorporation into cell surface glycans.[1]

Guidance: This protocol focuses on the Metabolic Oligosaccharide Engineering (MOE) workflow using the cell-permeable analog (Ac4GalNAz ), which functionally achieves the goal of "labeling cell surface glycans with an azido-galactose derivative."[1]

Part 2: Scientific Mechanism & Logic

Metabolic Oligosaccharide Engineering (MOE)

The methodology relies on the cell's salvage pathway.[1] The peracetylated precursor (Ac4GalNAz) passively diffuses through the plasma membrane.[1] Intracellular esterases remove the acetyl groups.[1] The resulting GalNAz is phosphorylated and activated to UDP-GalNAz , which Golgi-resident glycosyltransferases (GalNAc-Ts) recognize as a substrate, incorporating it into mucin-type O-glycans (and some N-glycans) destined for the cell surface.[1]

Bioorthogonal Ligation (SPAAC)

Once the azide-labeled glycans are displayed on the surface, they are detected using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1] We utilize a Dibenzocyclooctyne (DBCO) conjugated fluorophore.[1][2] This reaction is copper-free, preventing the cytotoxicity associated with Cu(I)-catalyzed click chemistry (CuAAC), thus preserving cell viability for downstream analysis.[1]

Figure 1: Metabolic incorporation of Azido-Galactose analogs into cell surface glycans followed by Copper-Free Click detection.

Part 3: Comprehensive Protocol

Materials & Reagents

| Reagent | Specification | Purpose |

| Labeling Reagent | Ac4GalNAz (Tetraacetylated N-azidoacetylgalactosamine) | Metabolic Precursor |

| Detection Probe | DBCO-Fluorophore (e.g., DBCO-Cy5 or DBCO-AF488) | Click Chemistry Partner |

| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Stock preparation |

| Media | Culture Media (e.g., DMEM/RPMI) + 10% FBS | Cell growth |

| Buffer | DPBS (Dulbecco's Phosphate Buffered Saline) + 1% BSA | Wash/Stain Buffer |

| Fixative | 4% Paraformaldehyde (PFA) | Optional fixation |

Step 1: Reagent Preparation

-

Stock Solution (Ac4GalNAz): Dissolve Ac4GalNAz in anhydrous DMSO to a concentration of 10 mM .

-

Stock Solution (DBCO-Dye): Dissolve DBCO-fluorophore in DMSO to 1 mM .

Step 2: Metabolic Labeling (Pulse)

-

Seeding: Seed cells (e.g., HeLa, CHO, Jurkat) in appropriate culture vessels (6-well plate or flask). Allow them to reach 60-70% confluency .

-

Causality: Actively dividing cells metabolize sugars more efficiently, leading to higher incorporation rates.[1]

-

-

Incubation: Dilute the 10 mM Ac4GalNAz stock into fresh culture media to a final concentration of 50 µM .

-

Duration: Incubate cells at 37°C, 5% CO2 for 24–72 hours .

-

Note: 48 hours is optimal for most mucin-type turnover.[1]

-

Step 3: Wash & Click Reaction (Chase)

-

Wash: Aspirate media and wash cells 2x with warm DPBS to remove excess unincorporated sugar.[1]

-

Labeling Solution: Prepare a 20 µM solution of DBCO-Fluorophore in complete media or DPBS + 1% BSA.[1]

-

Why BSA? BSA reduces non-specific binding of the hydrophobic dye to the plasticware and cell membrane.[1]

-

-

Reaction: Add the labeling solution to the cells. Incubate for 30–60 minutes at 37°C .

-

Check: Perform this step in the dark to prevent photobleaching.[1]

-

-

Termination: Wash cells 3x with ice-cold DPBS + 1% BSA.

-

Causality: Ice-cold buffer stops metabolic activity and endocytosis, ensuring you are imaging surface glycans and not internalized dye.[1]

-

Step 4: Downstream Analysis

A. Flow Cytometry (Quantitative)

-

Detach adherent cells using non-enzymatic dissociation buffer (e.g., EDTA) or Trypsin (use caution: Trypsin can cleave cell surface glycoproteins, potentially reducing signal).[1]

-

Recommendation: Use Accutase or 5 mM EDTA in PBS to preserve surface glycans.[1]

-

-

Resuspend in FACS Buffer (PBS + 2% FBS + 1 mM EDTA).

-

Analyze fluorescence intensity vs. Vehicle Control.

B. Fluorescence Microscopy (Qualitative)

-

Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).

-

Wash 3x with PBS.[1]

-

Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Mount and image.[1]

Part 4: Troubleshooting & Validation

| Issue | Possible Cause | Solution |

| Low Signal | Low metabolic rate or turnover | Increase incubation time to 72h; Increase Ac4GalNAz to 100 µM. |

| High Background | Non-specific dye binding | Reduce DBCO concentration to 5-10 µM; Increase washing steps; Use 3% BSA.[1] |

| Intracellular Signal | Endocytosis of dye | Perform Click reaction at 4°C instead of 37°C (Live cells). |

| Cell Toxicity | DMSO or Azide toxicity | Ensure final DMSO < 0.5%; Titrate Ac4GalNAz down to 25 µM.[1] |

References

-

Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems."[1] Nature Chemical Biology, 1(1), 13–21.[1] [1]

-

Laughlin, S. T., & Bertozzi, C. R. (2007).[1] "Metabolic labeling of glycans with azido sugars and subsequent detection by Staudinger ligation." Nature Protocols, 2(11), 2930–2944.[1] [1]

-

Agard, N. J., & Bertozzi, C. R. (2004).[1] "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046–15047.[1] [1]

-

Thermo Fisher Scientific. "Click-iT™ GalNAz Metabolic Glycoprotein Labeling Reagent Protocol."[1]

-

Withers, S. G. (2001).[1] "Mechanisms of glycosyl transferases and glycosidases." Carbohydrate Polymers, 44(4), 325-337.[1] (Context for Glycosyl Azide chemistry).

Sources

Application Note: Conjugation of β-D-Galactopyranosyl Azide to Fluorescent Probes via Click Chemistry

Introduction: The Power of "Clickable" Sugars in Glycobiology

Glycosylation, the enzymatic process of attaching glycans (sugars) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological processes, from protein folding and cell-cell recognition to immune responses and pathogenesis.[1] The ability to visualize and track glycans within their native environment is therefore a critical objective in biological research and drug development.[2]

β-D-galactopyranosyl azide is a synthetic analog of the natural sugar galactose.[3][4] It features a key modification: an azide (-N₃) group at the anomeric position.[4] This azide serves as a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can be made to react with a specific partner group under controlled conditions.[5][6] This feature allows researchers to introduce the sugar into cells or organisms, where it is incorporated into glycans via natural metabolic pathways, and then selectively tag these glycans for visualization.

The preferred method for labeling azide-modified molecules is "click chemistry," a term that describes reactions that are rapid, specific, high-yielding, and biocompatible.[6][] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][8][9] These reactions form a stable triazole linkage between the azide (on the sugar) and an alkyne group pre-installed on a fluorescent probe.[6][8][10]

This application note provides a detailed guide for the covalent conjugation of β-D-galactopyranosyl azide to alkyne-modified fluorescent probes, offering two robust protocols tailored for different experimental needs.

Principle of the Method: Azide-Alkyne Cycloaddition

The core of the conjugation strategy is the [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is highly specific and forms a stable, covalent 1,2,3-triazole ring.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[8][10] The active Cu(I) species is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[8][11] A stabilizing ligand, such as THPTA or TBTA, is crucial to protect the Cu(I) from oxidation and improve reaction efficiency, especially in aqueous, biological samples.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[9][12][] This method employs a strained cyclooctyne, most commonly a dibenzocyclooctyne (DBCO), as the alkyne partner.[9][14] The high ring strain of DBCO significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without any catalyst.[9][]

Below is a diagram illustrating the two primary click chemistry pathways for conjugation.

Caption: Click Chemistry Conjugation Pathways.

Materials and Reagents

Ensure all reagents are of high purity (≥95%). Prepare aqueous solutions using ultrapure, nuclease-free water.

| Reagent | Supplier Examples | Purpose | Storage |

| β-D-Galactopyranosyl Azide | Synthose, CymitQuimica | Azide-modified sugar | -20°C |

| For CuAAC Protocol | |||

| Alkyne-modified Fluorescent Probe | Lumiprobe, Thermo Fisher | e.g., Alkyne-TAMRA, 5-FAM Alkyne | -20°C |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich, VWR | Copper catalyst precursor | RT |

| Sodium Ascorbate (Na-Ascorbate) | Sigma-Aldrich, VWR | Reducing agent to generate Cu(I) | 4°C |

| THPTA Ligand | BroadPharm, Jena Bioscience | Water-soluble Cu(I) stabilizing ligand | RT |

| For SPAAC Protocol | |||

| DBCO-modified Fluorescent Probe | BroadPharm, AAT Bioquest | e.g., DBCO-Cy5, DBCO-AF488 | -20°C |

| Solvents & Buffers | |||

| Dimethyl Sulfoxide (DMSO), Anhydrous | Thermo Fisher, Millipore | Solvent for dissolving probes and azide | RT |

| Phosphate-Buffered Saline (PBS), 1X | Gibco, Lonza | Reaction buffer for SPAAC | RT |

| Purification & Analysis | |||

| HPLC System with C18 Column | Waters, Agilent | Purification of the final conjugate | N/A |

| Mass Spectrometer (ESI-MS) | Sciex, Thermo Fisher | Characterization and confirmation of product | N/A |

| TLC Plates (Silica Gel 60 F₂₅₄) | Millipore, Sorbent Tech | Reaction monitoring | RT |

Detailed Experimental Protocols